10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
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Overview
Description
10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound with a unique structure that combines fluorine and iodine atoms within its molecular framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. One common approach is to start with a suitable benzoimidazole derivative, followed by the introduction of fluorine and iodine atoms through halogenation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into different oxidation states.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities.
Scientific Research Applications
10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- 10-Fluoro-2-chloro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Uniqueness
10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens within the same molecular framework provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8FIN2O |
---|---|
Molecular Weight |
330.10 g/mol |
IUPAC Name |
10-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C11H8FIN2O/c12-7-1-2-9-8(5-7)11-14-10(13)6-15(11)3-4-16-9/h1-2,5-6H,3-4H2 |
InChI Key |
UYHLDSKUQHXACU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C3=NC(=CN31)I |
Origin of Product |
United States |
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